1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione
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Overview
Description
1-([1,1’-Biphenyl]-4-yl)pyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidinediones. These compounds are known for their diverse biological activities and have been widely applied in pharmaceutical and agricultural fields . The incorporation of a biphenyl group enhances its properties, making it a subject of interest in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)pyrazolidine-3,5-dione typically involves the reaction of hydrazine derivatives with diketones or diesters. One common method is the reaction of hydrazinylquinolones with diethyl malonate . The reaction is often catalyzed by metal ions such as magnesium (II) in a water medium, which provides high yields and is environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as HER2 and EGFR, which are involved in cell proliferation . The compound’s anti-inflammatory effects are linked to its inhibition of COX-2, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolidinedione structure.
Sulfinpyrazone: A uricosuric agent used to treat gout.
Oxyphenbutazone: An anti-inflammatory drug with similar pharmacological properties.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)pyrazolidine-3,5-dione is unique due to the presence of the biphenyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other pyrazolidinediones and contributes to its diverse applications in scientific research and industry .
Properties
CAS No. |
100880-62-4 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(4-phenylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C15H12N2O2/c18-14-10-15(19)17(16-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,18) |
InChI Key |
BDELXUMTBCEWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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